molecular formula C21H16N2O4S B11543447 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11543447
M. Wt: 392.4 g/mol
InChI Key: AZULZEOMMITSKO-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl with N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like N,N’-carbonyldiimidazole . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide stands out due to its dual functional groups (coumarin and thiazole), which confer a unique combination of biological activities. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and material science .

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-6-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H16N2O4S/c1-13-9-20(25)27-18-8-7-15(10-16(13)18)26-11-19(24)23-21-22-17(12-28-21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,24)

InChI Key

AZULZEOMMITSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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